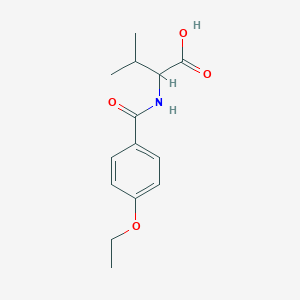

2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid” belong to a class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) and are often involved in various biological processes.

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an amine (like 4-Ethoxy-benzoylamino) with a carboxylic acid (like 3-methyl-butyric acid) to form an amide bond . The reaction is typically facilitated by a catalyst or under specific conditions of temperature and pH .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the carboxylic acid group can undergo reactions like esterification, amidation, and reduction . The amine group can participate in reactions like acylation and alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and stability, can be determined through various experimental methods . These properties are influenced by the compound’s molecular structure and functional groups .Scientific Research Applications

Synthesis and Chemical Applications

- Preparative-Scale Synthesis : The compound has been involved in the synthesis of metabolites like 3-(3,5-dichloro-4-methyl-benzoylamino)-2-hydroxy-3-methyl-pentanoic acid, indicating its potential role in the generation of complex organic molecules. This synthesis process, starting from easily available raw materials, showcases its applicability in agricultural chemistry, particularly in relation to fungicide and herbicide metabolism in soil (Michelotti et al., 2002).

- Matrix Metalloproteinase Inhibition : Derivatives of the compound have been synthesized and evaluated as inhibitors of matrix metalloproteinases, suggesting its relevance in biomedical research, particularly in areas related to tissue remodeling and diseases like cancer and arthritis (Yamamoto et al., 2006).

Material Science and Organic Electronics

- Polymer Solar Cells : A derivative, specifically [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, has been successfully utilized as an acceptor and cathode interfacial material in polymer solar cells. This application underscores the compound's significance in the development of organic electronics, particularly in enhancing the efficiency and fabrication processes of solar cells (Lv et al., 2014).

Pharmacological and Biological Applications

- Synthesis of Bioactive Compounds : The compound has been implicated in the synthesis of bioactive molecules, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones. These molecules exhibit antiproliferative activity against human cancer cell lines, highlighting its potential utility in cancer research and drug development (Liszkiewicz, 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. For example, some carboxylic acid derivatives are used as drugs and their mechanisms of action involve interactions with specific proteins or enzymes in the body .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-19-11-7-5-10(6-8-11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXNGUBJMURNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2750241.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B2750254.png)

![5-Methyl-2-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750257.png)

![4-isopropoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2750259.png)